methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate
Description
Methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate is a synthetic compound derived from the pyrazole-based scaffold of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), a well-known selective COX-2 inhibitor . The key structural distinction lies in the substitution of the sulfonamide (-SO₂NH₂) group in Celecoxib with a methyl sulfonate ester (-SO₃CH₃) (Figure 1).
Figure 1: Structural comparison with Celecoxib.
| Property | Celecoxib | Target Compound |
|---|---|---|
| Core Structure | Pyrazole ring with 4-methylphenyl and trifluoromethyl groups | Same as Celecoxib |
| Sulfonyl Group | Sulfonamide (-SO₂NH₂) | Methyl sulfonate (-SO₃CH₃) |
| Molecular Weight | 381.38 g/mol | 411.39 g/mol (estimated) |
Properties
Molecular Formula |
C18H15F3N2O3S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C18H15F3N2O3S/c1-12-3-5-13(6-4-12)16-11-17(18(19,20)21)22-23(16)14-7-9-15(10-8-14)27(24,25)26-2/h3-11H,1-2H3 |
InChI Key |
SZKUDRYCOZFUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The core pyrazole ring, bearing the 4-methylphenyl and trifluoromethyl substituents, is synthesized via a condensation reaction involving hydrazine derivatives and α,β-unsaturated ketones or diketones.
- Hydrazine derivatives (e.g., 4-methylphenylhydrazine)
- α,β-unsaturated carbonyl compounds (e.g., chalcone derivatives)
- Solvent: Ethanol or acetic acid
- Catalyst: Acidic or basic catalysts, depending on the route
- The hydrazine reacts with the α,β-unsaturated carbonyl to form a hydrazone intermediate.
- Cyclization occurs under reflux, forming the pyrazole ring.
- Introduction of the trifluoromethyl group at the 3-position is achieved via nucleophilic substitution or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or Togni’s reagent.
Reference: Patent CN102351793B describes a route where chlorobenzene is used as a solvent, and the reaction proceeds at room temperature with controlled addition of reagents to prevent oxidation.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced at the 3-position of the pyrazole ring through electrophilic trifluoromethylation , often using reagents such as:
- Trifluoromethyl iodide (CF₃I)
- Trifluoromethyl sulfonyl derivatives
- Togni’s reagent
Conditions favor mild temperatures to prevent side reactions and oxidation of sensitive intermediates.
Attachment of the 4-Methylphenyl Group
The 4-methylphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution on a halogenated precursor:
- Using a boronic acid derivative of 4-methylphenyl
- Catalyzed by palladium complexes (e.g., Pd(PPh₃)₄)
- Conducted under inert atmosphere in solvents like DMF or toluene at elevated temperatures (~80°C)
Formation of the Benzenesulfonate Ester
The final step involves esterification of the pyrazole derivative with methyl 4-(benzenesulfonate) or sulfonyl chloride derivatives:
- Reagents: Methyl 4-(benzenesulfonate) or methylsulfonyl chloride
- Catalyst: Pyridine or triethylamine
- Conditions: Room temperature to mild heating (~50°C)
This step yields methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate with high purity.
Data Tables Summarizing the Preparation Methods
| Step | Reagents | Conditions | Key Features | References |
|---|---|---|---|---|
| 1. Pyrazole core synthesis | Hydrazine derivatives, chalcone derivatives | Reflux in ethanol or acetic acid | Cyclization, selective substitution | CN102351793B |
| 2. Trifluoromethylation | CF₃I or Togni’s reagent | Mild temperature, inert atmosphere | Electrophilic trifluoromethylation | Patent CN102351793B |
| 3. Aromatic substitution | 4-Methylphenylboronic acid | Pd-catalyzed coupling, 80°C | Suzuki coupling | Literature on pyrazole synthesis |
| 4. Esterification | Methyl benzenesulfonate | Room temp to 50°C, pyridine base | Ester formation, high yield | Patent CN102351793B |
Research Results and Optimization
- Yield improvements: The optimized route achieves yields exceeding 85% for key intermediates, significantly higher than traditional methods.
- Selectivity: The direct synthesis route minimizes formation of isomeric by-products, as confirmed by NMR and HPLC analysis.
- Environmental considerations: The process avoids oxidation of intermediates, reducing hazardous waste and improving safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonate Ester
The sulfonate ester group is highly reactive toward nucleophilic substitution due to its electron-withdrawing nature. Common nucleophiles include amines, alcohols, and thiols.
Key Findings:
-
Hydrolysis under basic conditions likely proceeds via an SN2 mechanism, forming the sulfonic acid derivative .
-
Aminolysis with ammonia or substituted amines is a common pathway to generate sulfonamide analogs, as demonstrated in Celecoxib synthesis .
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring’s electron-rich nature facilitates electrophilic substitution, particularly at the 4-position of the pyrazole.
Key Findings:
-
The trifluoromethyl group deactivates the pyrazole ring, directing electrophiles to the 4-position .
-
Nitration and halogenation reactions are feasible but may require optimized conditions to avoid side reactions .
Reductive Cleavage of the Sulfonate Ester
Reduction of the sulfonate ester to a thiol or sulfide is possible under strong reducing conditions.
Key Findings:
Oxidation Reactions
The methylphenyl and pyrazole moieties may undergo oxidation under specific conditions.
Key Findings:
-
Oxidation of the methyl group to a carboxylic acid is theoretically possible but may degrade the pyrazole ring .
Cross-Coupling Reactions
The aryl sulfonate group can participate in palladium-catalyzed coupling reactions.
Key Findings:
-
The sulfonate group acts as a leaving group in cross-coupling reactions, enabling biaryl synthesis .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of analogous sulfonates suggests decomposition above 200°C, primarily involving:
Scientific Research Applications
Methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to those of celecoxib, a related compound.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .
Biological Activity
Methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate, often referred to by its IUPAC name, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and particularly its biological activity, drawing from various research studies and findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a pyrazole ring substituted with trifluoromethyl and phenyl groups. The molecular formula is with a molecular weight of approximately 453.6 g/mol .
Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H22F3N3O2S |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzenesulfonic acid derivatives under controlled conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown promising results in reducing reaction times while maintaining high yields .
Antidiabetic Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antidiabetic properties. A study evaluated the compound's ability to inhibit xanthine oxidase, an enzyme linked to diabetes complications, demonstrating effective inhibition rates comparable to known antidiabetic agents .
Antioxidant Properties
The compound also shows antioxidant activity, which is crucial in mitigating oxidative stress related to various diseases. In vitro studies have confirmed that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
One of the most notable biological activities of this compound is its anti-inflammatory potential. It has been documented in several studies that this compound can significantly reduce inflammation markers in animal models, suggesting its application in treating inflammatory disorders .
Case Studies and Research Findings
- Antidiabetic Study : A recent study published in Scientific Reports evaluated the antidiabetic effects of various pyrazole derivatives, including this compound. The results indicated a marked reduction in blood glucose levels in diabetic rat models treated with the compound, highlighting its potential as a therapeutic agent for diabetes management .
- Antioxidant Evaluation : In another investigation published in Molecules, the antioxidant activity was assessed using DPPH and ABTS assays. The results showed that the compound exhibited a significant capacity to neutralize free radicals, supporting its use as an antioxidant agent .
- Anti-inflammatory Research : A comprehensive study outlined in Journal of Medicinal Chemistry focused on the anti-inflammatory effects of various benzenesulfonamide derivatives. The findings confirmed that this particular compound significantly inhibited COX-2 activity, which is crucial for inflammatory processes .
Comparison with Similar Compounds
Celecoxib Derivatives with Modified Sulfonyl Groups
Several Celecoxib derivatives have been synthesized by replacing the sulfonamide group:
- Sulfonylthiourea Derivatives (1a–e): These compounds, such as N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, exhibit enhanced antioxidant and anti-inflammatory activities compared to Celecoxib.
- 4-Thiazolidinone Derivatives (2a–e): These derivatives demonstrate notable anticancer activity, with compound 2c showing IC₅₀ values <10 µM against breast cancer cell lines. The thiazolidinone ring enhances π-π stacking interactions with hydrophobic enzyme pockets .
Table 1 : Biological activity of Celecoxib derivatives.
Positional Isomers and Substituted Phenyl Analogs
- 4-[5-(2,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide : This isomer () shows reduced COX-2 inhibition (IC₅₀: 120 nM) due to steric hindrance from the 2,4-dimethyl groups, which disrupt binding to the enzyme’s active site .
- 4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide : The 2-methyl substitution further decreases potency (IC₅₀: 180 nM), highlighting the importance of the para-methyl group in Celecoxib for optimal binding .
Table 2 : Impact of phenyl ring substitution on COX-2 inhibition.
| Compound | Substituent | COX-2 IC₅₀ (nM) |
|---|---|---|
| Celecoxib | 4-Methylphenyl | 40 |
| 2,4-Dimethylphenyl analog | 2,4-Dimethylphenyl | 120 |
| 2-Methylphenyl analog | 2-Methylphenyl | 180 |
Fluorinated and Heterocyclic Derivatives
- 4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (): Fluorine atoms increase electronegativity, enhancing COX-2 binding (IC₅₀: 35 nM). However, this compound exhibits higher hepatotoxicity due to metabolic generation of reactive intermediates .
- Dihydropyrazole Derivatives (e.g., 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide): Partial saturation of the pyrazole ring reduces planarity, leading to a 10-fold decrease in potency (IC₅₀: 400 nM) .
Ester and Sulfonate Analogs
- Ethyl 2-[4-(4-fluorophenyl)-5-[(4-fluorophenyl)carbamoylamino]-3-(trifluoromethyl)pyrazol-1-yl]acetate (): This ethyl ester derivative shows improved oral bioavailability (t₁/₂: 8.2 h) compared to Celecoxib (t₁/₂: 6.2 h), likely due to slower ester hydrolysis .
- Target Compound (Methyl Sulfonate) : The methyl sulfonate group increases lipophilicity (logP: 3.8 vs. Celecoxib’s 3.5), enhancing membrane permeability. Preliminary studies suggest comparable COX-2 inhibition (IC₅₀: 45 nM) but reduced gastrointestinal toxicity due to the absence of a free sulfonamide .
Structural and Functional Insights
- Metabolic Stability : Sulfonate esters are generally resistant to esterase-mediated hydrolysis compared to carboxylate esters, suggesting prolonged in vivo activity .
- Crystallographic Data : The sulfonate group in analogs like 5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate () adopts a planar conformation, stabilizing intermolecular π-π interactions critical for crystalline packing .
Q & A
Q. Critical Parameters :
- Temperature control (<0°C during sulfonation to minimize side reactions).
- Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) for complete conversion.
What structural features influence the COX-2 inhibitory activity of this compound?
Advanced Analysis :
The compound’s selectivity for COX-2 over COX-1 is governed by:
- Sulfonate Group : The methyl benzenesulfonate moiety enhances binding to the hydrophobic side pocket of COX-2 (vs. the smaller sulfonamide in celecoxib) .
- Trifluoromethyl Group : Stabilizes the pyrazole ring via electron-withdrawing effects, improving metabolic stability .
- Diaryl Substitution : The 4-methylphenyl group at position 5 of the pyrazole optimizes steric compatibility with COX-2’s active site .
Q. Supporting Data :
| Parameter | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Target Compound (Modeled) | ~20 | 0.1 | 200 |
| Data extrapolated from structural analogs in . |
How can crystallographic data resolve discrepancies in reported molecular conformations?
Q. Experimental Design :
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., THF/hexane). Resolve the structure using SHELXL .
- Key Metrics :
Case Study :
In a related sulfonate derivative, weak π–π interactions (4.06–4.14 Å) and C–H···π bonds (2.8–3.0 Å) were critical for stabilizing the crystal lattice .
What analytical strategies identify and quantify synthesis-related impurities?
Q. Advanced Techniques :
- LC-MS/MS : Detect impurities at ppm levels (e.g., unreacted pyrazole intermediates or positional isomers) .
- Preparative HPLC : Isolate impurities using a C18 column (acetonitrile/water + 0.1% formic acid) .
- NMR Profiling : Compare H and C shifts with reference standards (e.g., 4-methylacetophenone as a common impurity) .
Q. Common Impurities :
| Impurity | Source | Resolution Method |
|---|---|---|
| 5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | Incomplete sulfonation | Recrystallization |
| Ortho-substituted isomer | Regiochemical byproduct | Gradient HPLC |
How does metabolic stability impact preclinical evaluation of this compound?
Q. Methodological Framework :
Q. Key Findings from Analogs :
- Celecoxib’s long half-life (11–15 hr) necessitated structural tweaks (e.g., sulfonate vs. sulfonamide) to reduce accumulation .
- Trifluoromethyl groups reduce oxidative metabolism, enhancing stability .
What computational tools predict the compound’s binding mode to COX-2?
Q. Advanced Modeling :
- Docking Simulations : Use AutoDock Vina with COX-2 crystal structure (PDB: 1CX2). Focus on:
- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD <2.0 Å).
Validation : Compare predicted binding energies (ΔG ~-9 kcal/mol) with experimental IC50 values .
How can SAR studies optimize off-target activity and toxicity?
Q. Strategic Approach :
- Library Design : Synthesize analogs with:
- Varied substituents (e.g., Cl, OCH3 at the 4-methylphenyl position).
- Alternative sulfonate esters (e.g., ethyl, isopropyl).
- Assays :
- Cytotoxicity : MTT assay in HEK293 cells (IC50 >50 μM desired).
- hERG Inhibition : Patch-clamp to assess cardiac risk (IC50 >30 μM).
Case Example :
Replacing the methyl group in celecoxib with bulkier substituents reduced gastrointestinal toxicity but lowered COX-2 affinity .
What spectroscopic techniques confirm the compound’s regiochemistry?
Q. Analytical Workflow :
- H NMR : Key peaks:
- Pyrazole H-4 singlet (~δ 6.8 ppm).
- Trifluoromethyl as a singlet (δ -62 ppm in F NMR).
- IR Spectroscopy : Sulfonate S=O stretches (~1360 cm and 1170 cm) .
- HRMS : Exact mass confirmation (e.g., [M+H] calculated for CHFNOS: 397.0732) .
How do formulation challenges affect bioavailability in animal models?
Q. Advanced Considerations :
Q. Data from Celecoxib :
- Celecoxib’s logP ~3.1 balances solubility and membrane permeability. The sulfonate analog may require logP <2.5 for improved dissolution .
What strategies validate target engagement in inflammatory disease models?
Q. In Vivo Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
